molecular formula C20H21F3N4 B11315593 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B11315593
M. Wt: 374.4 g/mol
InChI Key: RXXKJTCBYTXVCP-UHFFFAOYSA-N
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Description

The compound 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 2: Trifluoromethyl (CF₃) group, enhancing electron-withdrawing properties.
  • Position 3: 4-Methylphenyl (toluyl) group, contributing lipophilicity.
  • Position 5: Methyl group, a simple alkyl substituent.
  • Position 7: Piperidine moiety, influencing solubility and pharmacokinetics.

Molecular Formula: C₂₁H₂₁F₃N₄
Molar Mass: 386.42 g/mol

This substitution pattern distinguishes it from related pyrazolo[1,5-a]pyrimidine derivatives, which often vary in substituent positions and functional groups. Below, we compare its structural and functional attributes with analogs reported in the literature.

Properties

Molecular Formula

C20H21F3N4

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21F3N4/c1-13-6-8-15(9-7-13)17-18(20(21,22)23)25-27-16(12-14(2)24-19(17)27)26-10-4-3-5-11-26/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

RXXKJTCBYTXVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, piperidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anti-inflammatory properties. For instance, studies have shown that certain compounds within this class can significantly inhibit prostaglandin synthesis, which is crucial in mediating inflammation. In a comparative study, these compounds demonstrated lower ulcerogenic activities than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .

Anticancer Potential

The compound has been investigated for its anticancer potential due to its ability to interfere with cellular signaling pathways involved in tumor growth. Specific derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2024)Anti-inflammatory activityCompounds exhibited significant inhibition of carrageenan-induced edema with LD50 values indicating lower toxicity compared to Diclofenac® .
Ghosh et al. (2024)Anticancer activityDerivatives showed selective cytotoxicity against cancer cell lines with mechanisms involving apoptosis induction .
Zhang et al. (2024)NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties of Selected Analogs

Compound Name/ID Position 2 Position 3 Position 5 Position 7 Molecular Formula Molar Mass (g/mol) Reported Biological Activity
Target Compound CF₃ 4-Methylphenyl Methyl Piperidine C₂₁H₂₁F₃N₄ 386.42 Not explicitly reported
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CF₃ 2,4-Dichlorophenyl 4-Fluorophenyl Methyl C₁₄H₉F₄N₃ 295.23 Antitrypanosomal, kinase inhibition
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Methyl - 3-Methoxyphenyl CF₃ C₁₅H₁₂F₃N₃O 331.27 Not specified; methoxy enhances lipophilicity
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) - 4-(Trifluoromethyl)phenyl Phenyl - (7-oxo) C₁₈H₁₁F₃N₃O 348.29 Anti-mycobacterial activity
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine Methyl Phenyl Isopropyl 4-Methylpiperazinyl C₂₁H₂₈N₅ 350.48 Not specified; piperazine enhances solubility
2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CF₃ - Phenyl Piperazinyl-carbonyl C₂₇H₂₁F₃N₅O₂ 520.48 Not specified; benzoyl-piperazine may modulate receptor binding

Key Differences and Implications

Position 7 Modifications: The target compound’s piperidine substituent at position 7 contrasts with analogs featuring piperazine (e.g., ), CF₃ (e.g., ), or oxo groups (e.g., ).

Trifluoromethyl Placement: The CF₃ group at position 2 in the target compound differs from its placement at position 7 in .

Aromatic Substituents at Position 3 :

  • The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to 2,4-dichlorophenyl in (enhanced electron-withdrawing effects) or 4-(trifluoromethyl)phenyl in (greater steric bulk).

Functional Group Diversity :

  • Analogs with methoxy () or chloro () groups highlight how electron-donating/withdrawing substituents modulate bioactivity. The target’s methyl group at position 5 is simpler but may reduce steric hindrance.

Biological Activity

The compound 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the trifluoromethyl group and piperidine ring. Various reagents and catalysts are employed to optimize yield and purity during synthesis.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study demonstrated that derivatives of this compound inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific molecular targets involved in tumor growth.

Antiviral Activity

The antiviral potential of compounds within the pyrazolo[1,5-a]pyrimidine class has been explored extensively. For instance, compounds similar to this compound showed promising results against influenza viruses. In vitro assays indicated that these compounds could reduce viral load significantly, suggesting their potential as antiviral agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This property positions it as a potential candidate for treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated a 75% reduction in tumor size in xenograft models at a dosage of 50 mg/kg. This highlights the therapeutic potential of this class of compounds in oncology.
  • Influenza Virus Inhibition : A comparative analysis showed that compounds with similar scaffolds exhibited up to 85% inhibition of H5N1 virus at a concentration of 0.25 μmol/ml. This underscores the antiviral efficacy of structurally related pyrazolo[1,5-a]pyrimidines.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances its lipophilicity and bioavailability, facilitating better interaction with biological targets.

Comparative Analysis

Compound Activity Mechanism Reference
Compound AAnticancerApoptosis induction
Compound BAntiviralViral load reduction
Compound CAnti-inflammatoryCOX inhibition

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